molecular formula C8H10BrClFN B3028128 (R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride CAS No. 1624262-55-0

(R)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B3028128
CAS No.: 1624262-55-0
M. Wt: 254.53
InChI Key: MMBXNJVKDHDORR-NUBCRITNSA-N
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Description

®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that features a bromine and fluorine substituent on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 4 positions, respectively.

    Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a chiral amine introduction, often through reductive amination or other chiral synthesis methods.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride may involve large-scale bromination and fluorination reactions followed by chiral resolution techniques to ensure the desired enantiomer is obtained. The use of biocatalysts for enantioselective synthesis is also explored to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine substituent.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The phenyl ring allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution: Products include derivatives with different nucleophiles replacing the bromine atom.

    Oxidation: Formation of imines or oximes.

    Reduction: Secondary amines or alcohols.

Scientific Research Applications

®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The bromine and fluorine substituents enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Bromo-4-chlorophenyl)ethanamine hydrochloride
  • ®-1-(2-Bromo-4-methylphenyl)ethanamine hydrochloride
  • ®-1-(2-Bromo-4-iodophenyl)ethanamine hydrochloride

Uniqueness

®-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is unique due to the presence of both bromine and fluorine substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and binding affinity in various chemical and biological contexts .

Properties

IUPAC Name

(1R)-1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBXNJVKDHDORR-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624262-55-0
Record name Benzenemethanamine, 2-bromo-4-fluoro-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624262-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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